molecular formula C10H8F6S B128264 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene CAS No. 144429-11-8

4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene

Cat. No.: B128264
CAS No.: 144429-11-8
M. Wt: 274.23 g/mol
InChI Key: KKVIWURNVWFMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene is an organic compound characterized by the presence of a hexafluoropropylthio group attached to a toluene molecule. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene typically involves the reaction of toluene with hexafluoropropylthiol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and it is carried out in an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the hexafluoropropylthio group to a thiol group.

    Substitution: The aromatic ring of toluene can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro and halogenated derivatives of toluene.

Scientific Research Applications

4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene involves its interaction with specific molecular targets and pathways. The hexafluoropropylthio group can engage in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and stability. These interactions are crucial for its effectiveness in different applications, such as catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in organic synthesis.

    Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Utilized as a ligand in coordination chemistry.

Uniqueness

4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene is unique due to the presence of the hexafluoropropylthio group, which imparts distinct chemical properties such as high electronegativity and thermal stability. These properties make it particularly valuable in applications requiring robust and stable compounds.

Properties

IUPAC Name

1-(1,1,2,3,3,3-hexafluoropropylsulfanyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6S/c1-6-2-4-7(5-3-6)17-10(15,16)8(11)9(12,13)14/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVIWURNVWFMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319055
Record name 1-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144429-11-8
Record name 1-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.